(2S,4S)-4-(4-Benzyl-2-bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
CAS No.: 1354486-58-0
Cat. No.: VC2687679
Molecular Formula: C23H26BrNO5
Molecular Weight: 476.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354486-58-0 |
|---|---|
| Molecular Formula | C23H26BrNO5 |
| Molecular Weight | 476.4 g/mol |
| IUPAC Name | (2S,4S)-4-(4-benzyl-2-bromophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C23H26BrNO5/c1-23(2,3)30-22(28)25-14-17(13-19(25)21(26)27)29-20-10-9-16(12-18(20)24)11-15-7-5-4-6-8-15/h4-10,12,17,19H,11,13-14H2,1-3H3,(H,26,27)/t17-,19-/m0/s1 |
| Standard InChI Key | CDZATIFQQOEFHL-HKUYNNGSSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)CC3=CC=CC=C3)Br |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)CC3=CC=CC=C3)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)CC3=CC=CC=C3)Br |
Introduction
(2S,4S)-4-(4-Benzyl-2-bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a complex organic compound featuring a pyrrolidine ring, which is a five-membered heterocyclic structure containing nitrogen. This compound is notable for its specific stereochemistry, indicated by the (2S,4S) configuration, and its functional groups, including a benzyl-2-bromophenoxy moiety and a tert-butoxycarbonyl (Boc) protecting group.
Synthesis and Applications
While specific synthesis details for this compound are not widely documented in the provided sources, compounds with similar structures often involve multi-step syntheses, including protection and deprotection steps to ensure the correct stereochemistry and functional group placement.
Biological Activity
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Potential Targets: Compounds with similar structures may target various biological pathways, including enzyme inhibition or receptor modulation.
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Pharmaceutical Applications: The compound could serve as an intermediate in synthesizing drugs with specific biological activities.
Synthesis and Preparation Methods
The synthesis of (2S,4S)-4-(4-Benzyl-2-bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid would likely involve several steps, including:
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Pyrrolidine Ring Formation: This could involve the cyclization of appropriate precursors.
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Introduction of the Boc Group: Typically achieved through reaction with di-tert-butyl dicarbonate (BocO).
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Attachment of the 4-Benzyl-2-bromophenoxy Group: This might involve a nucleophilic substitution or coupling reaction.
Example Synthesis Route
A hypothetical synthesis route could involve:
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Starting with a suitably protected pyrrolidine derivative.
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Introducing the benzyl-2-bromophenoxy group via a coupling reaction.
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Protecting the nitrogen with a Boc group.
Future Directions
Further research could focus on:
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Biological Activity Screening: Investigating potential biological activities of this compound or its derivatives.
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Synthetic Methodology: Developing efficient synthesis routes to access this compound and its analogs.
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